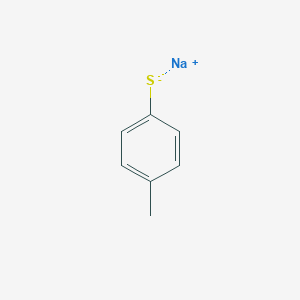

4-Methylbenzenethiol sodium salt

Beschreibung

Significance of Aryl Thiolates in Modern Chemistry

The formation of aryl C-S bonds is a critical transformation in chemistry, as the resulting aryl sulfides are valuable structural motifs found in a wide array of biologically active molecules, pharmaceuticals, and advanced organic materials. nih.gov Aryl thiolates are the primary nucleophiles employed to construct these crucial carbon-sulfur bonds. The arylation of thiols is an important reaction for creating these intermediates. bohrium.com

Traditionally, the synthesis of aryl sulfides has been achieved through methods like transition-metal-catalyzed cross-coupling reactions between thiols and aryl halides. nih.govbohrium.com However, these methods can present challenges. For instance, thiols are known to poison some transition-metal catalysts, which can necessitate higher catalyst loadings, specialized ligands, or harsh reaction conditions, potentially limiting functional group compatibility. nih.govacs.org This has driven the development of more robust and milder synthetic protocols, including visible-light photoredox catalysis, to facilitate the efficient arylation of thiols. nih.govbohrium.com The inherent reactivity of the thiolate group, which can act as a potent nucleophile, makes it a versatile tool in the synthetic chemist's arsenal (B13267) for forging C-S bonds under various conditions. researchgate.net

Overview of 4-Methylbenzenethiolate Sodium Salt as a Key Synthon and Material Component

Among the diverse family of aryl thiolates, 4-Methylbenzenethiol (B89573) sodium salt (also known as sodium p-toluenethiolate) stands out as a particularly important and widely used compound. It is the sodium salt of 4-methylbenzenethiol (p-thiocresol). sigmaaldrich.comsigmaaldrich.com As a stable, solid material, it provides a convenient source of the 4-methylbenzenethiolate anion, a potent sulfur-based nucleophile. sigmaaldrich.comcymitquimica.com

Table 1: Chemical Properties of 4-Methylbenzenethiol Sodium Salt

| Property | Value | References |

|---|---|---|

| CAS Number | 10486-08-5 | sigmaaldrich.comscbt.comcalpaclab.com |

| Molecular Formula | C₇H₇NaS | scbt.comcalpaclab.com |

| Linear Formula | CH₃C₆H₄SNa | sigmaaldrich.com |

| Molecular Weight | 146.19 g/mol | sigmaaldrich.comscbt.comcalpaclab.com |

| Physical Form | Solid | cymitquimica.com |

| Melting Point | >300 °C | sigmaaldrich.comsigmaaldrich.com |

As a key synthon , the 4-methylbenzenethiolate anion derived from this salt is highly effective for introducing the p-tolylthio group into organic molecules. Its nucleophilic character is central to its role in forming thioethers (sulfides) through reactions with alkyl halides or other electrophilic substrates. researchgate.net The deprotonated thiol group, or thiolate, is a soft Lewis base that can act as a potent ligand, binding strongly to soft Lewis acidic transition metals. This property enables its use in constructing a variety of metal-thiolate complexes and in participating in metal-catalyzed reactions, such as copper-catalyzed cycloadditions to form sulfur-substituted alkenes.

As a material component , 4-methylbenzenethiol and its corresponding thiolate are instrumental in the field of materials science, particularly in the formation of self-assembled monolayers (SAMs) on metal surfaces like gold. These highly ordered molecular layers are critical for modifying the surface properties of materials. For example, SAMs of this compound are used to tune the work function of electrodes in organic thin-film transistors (TFTs), a key application in modern electronics. The ability to form well-defined, stable monolayers makes it a valuable component for developing predictable and reproducible surfaces for applications in nanotechnology and plasmonics.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Aryl Thiolate |

| 4-methylbenzenethiol |

| p-thiocresol |

| sodium p-toluenethiolate |

| Aryl sulfide (B99878) |

| Thioether |

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;4-methylbenzenethiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8S.Na/c1-6-2-4-7(8)5-3-6;/h2-5,8H,1H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRORQUQEDGGDQO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NaS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146789 | |

| Record name | Sodium toluene-p-thiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10486-08-5 | |

| Record name | Sodium toluene-p-thiolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010486085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium toluene-p-thiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium toluene-p-thiolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 4 Methylbenzenethiolate Sodium Salt

Strategies for the Preparation of 4-Methylbenzenethiol (B89573) and its Conversion to the Sodium Salt

The synthesis of aryl thiols, such as 4-methylbenzenethiol, and their corresponding sodium salts has been a subject of extensive research due to their utility in organic synthesis. beilstein-journals.orgresearchgate.net These compounds serve as crucial intermediates in the production of pharmaceuticals and other fine chemicals. beilstein-journals.org The conversion of 4-methylbenzenethiol to its sodium salt is typically a straightforward acid-base reaction, where a base like sodium hydride or sodium hydroxide (B78521) is used to deprotonate the thiol. The primary challenge often lies in the efficient and selective synthesis of the parent thiol.

Transition-Metal Catalyzed Routes to Aryl Thiols

Transition-metal catalysis has revolutionized the formation of carbon-sulfur bonds, offering milder and more efficient alternatives to traditional methods. nih.gov These modern approaches often provide higher yields and greater functional group tolerance.

Copper-Catalyzed Reactions from Aryl Iodides and Sodium Sulfide (B99878)

A highly effective method for the direct synthesis of aryl thiols involves a copper-catalyzed reaction between aryl iodides and sodium sulfide nonahydrate (Na₂S·9H₂O). thieme-connect.comorganic-chemistry.orgresearchgate.net This protocol is noted for its simplicity, cost-effectiveness, and use of environmentally friendly copper powder as the catalyst. thieme-connect.com

In a typical procedure, an aryl iodide, such as 4-iodotoluene (B166478), is reacted with sodium sulfide in the presence of a catalytic amount of copper powder and 1,2-ethanedithiol (B43112) in a solvent like dimethyl sulfoxide (B87167) (DMSO). thieme-connect.comthieme-connect.com The reaction is generally carried out under an inert atmosphere at elevated temperatures. organic-chemistry.org The addition of 1,2-ethanedithiol has been found to be crucial for achieving high yields, acting as a catalytic reagent rather than a ligand. thieme-connect.comorganic-chemistry.orgthieme-connect.com This method has demonstrated broad applicability, affording a variety of aryl thiols in yields ranging from 76% to 99%. thieme-connect.comorganic-chemistry.orgresearchgate.net For instance, the reaction of 4-iodotoluene under these conditions yielded 4-methylbenzenethiol in 97% yield. thieme-connect.com

The proposed mechanism suggests the in-situ formation of an active copper species from the copper powder in the sodium sulfide solution. thieme-connect.com This species then participates in a C-S coupling reaction with the aryl iodide. An intramolecular nucleophilic cleavage is believed to be involved in the final formation of the aryl thiol. thieme-connect.com

Table 1: Copper-Catalyzed Synthesis of Aryl Thiols

| Aryl Iodide | Product | Yield (%) |

|---|---|---|

| 4-Iodotoluene | 4-Methylbenzenethiol | 97 thieme-connect.com |

Reaction Conditions: Aryl iodide (1 mmol), copper powder (0.1 mmol), Na₂S·9H₂O (3 mmol), 1,2-ethanedithiol (0.1 mmol), DMSO (2 mL), 100 °C, 20 hours, Argon atmosphere. thieme-connect.comorganic-chemistry.org

Ruthenium Acridine (B1665455) Pincer Complex Catalysis for Thioester Hydrogenation

An alternative and innovative route to thiols involves the hydrogenation of thioesters, catalyzed by well-defined ruthenium acridine pincer complexes. acs.orgacs.orgnih.gov These catalysts are highly selective and are not deactivated by the presence of strongly coordinating thiols. acs.orgacs.orgnih.gov This method is part of a reversible transformation, where the same catalyst can also effect the dehydrogenative coupling of thiols and alcohols to form thioesters. acs.orgacs.orgnih.gov

The selectivity of the reaction, either towards hydrogenation or dehydrogenation, is controlled by the hydrogen gas pressure. acs.orgnih.gov The mechanism of this transformation has been investigated through a combination of experimental and computational (DFT) studies. acs.orgacs.orgnih.gov It has been shown that the ruthenium catalyst is particularly well-suited for this transformation, and the thiol itself plays a crucial role in the catalytic cycle. acs.org While this method is highly sophisticated, it offers a green and selective pathway to thiols from readily available thioesters.

Nucleophilic Substitution Approaches for Aryl Thiols

Nucleophilic aromatic substitution (SNAr) reactions provide a classical yet effective means of synthesizing aryl thiols. These reactions typically involve the displacement of a leaving group, such as a halide, from an activated aromatic ring by a sulfur nucleophile.

Substitution Reactions with Ammonium Salts

Recent advancements in SNAr reactions have demonstrated the use of arylammonium salts as effective substrates for the synthesis of aryl thioethers. jst.go.jp While this specific example leads to thioethers, the underlying principle of activating an aromatic ring towards nucleophilic attack by a sulfur species is relevant. In these reactions, an aryl substrate with a strongly electron-withdrawing group, such as a nitro group, is treated with a thiol in the presence of a base. researchgate.net

A one-pot procedure for synthesizing amine-substituted aryl sulfides from nitroaryl halides involves a metal-free C-S cross-coupling followed by in-situ reduction of the nitro group. researchgate.net This highlights the versatility of nucleophilic substitution on activated aromatic systems for forming C-S bonds.

Routes from Aromatic Halides via Organolithium Intermediates

A well-established method for the synthesis of aryl thiols from aromatic halides involves the formation of an organolithium intermediate. This approach typically begins with the reaction of an aryl halide, such as 4-bromotoluene, with a strong organolithium base like n-butyllithium at low temperatures. This generates the corresponding aryllithium species. Subsequent quenching of this highly reactive intermediate with elemental sulfur (S₈) followed by an acidic workup yields the desired aryl thiol. This method is versatile and allows for the preparation of a wide range of substituted aryl thiols.

Electrochemical Synthesis of Thiolate Derivatives

Electrochemical methods offer a green and efficient alternative for the synthesis of organosulfur compounds, often avoiding the need for harsh reagents and operating at ambient temperatures. researchgate.net

Oxidative Esterification of Thiols with Alcohols

The electrochemical oxidative esterification of thiols with alcohols has been developed as a direct route to sulfinate esters, which are valuable derivatives of thiols. wikipedia.orgresearchgate.net In this process, 4-methylbenzenethiol can be reacted with various alcohols in an undivided electrochemical cell. charite.de

One reported method utilizes a nickel-catalyzed system. wikipedia.orgcharite.de The reaction proceeds in the presence of a nickel(II) salt, such as Ni(ClO₄)₂, and a ligand like 2,2′-bipyridine. A graphite (B72142) anode and a nickel foam cathode are employed, with an electrolyte like LiClO₄ in acetonitrile. charite.de This method has been shown to be effective for a range of alcohols, producing the corresponding sulfinate esters in good to excellent yields. wikipedia.orgcharite.de The process is more selective than some traditional chemical oxidation methods, which can lead to over-oxidation and the formation of thiosulfonate byproducts. charite.de

A proposed mechanism involves the anodic oxidation of the benzenethiol (B1682325) to a thiyl radical. Concurrently, the nickel(II) complex is reduced at the cathode. The thiyl radical then interacts with the reduced nickel species and oxygen, followed by oxidative addition of the alcohol. Reductive elimination from the resulting nickel(III) complex yields the sulfinate ester and regenerates the catalyst. charite.de

| Thiol | Alcohol | Product | Yield (%) |

| 4-Methylbenzenethiol | Methanol (B129727) | Methyl 4-methylbenzenesulfinate (B2793641) | 85 |

| 4-Methylbenzenethiol | Ethanol (B145695) | Ethyl 4-methylbenzenesulfinate | 92 |

| 4-Methylbenzenethiol | Propan-1-ol | Propyl 4-methylbenzenesulfinate | 88 |

| 4-Methylbenzenethiol | Butan-1-ol | Butyl 4-methylbenzenesulfinate | 90 |

| 4-Methylbenzenethiol | Pentan-1-ol | Pentyl 4-methylbenzenesulfinate | 87 |

| 4-Methylbenzenethiol | l-Menthol | l-Menthyl 4-methylbenzenesulfinate | 75 |

Table 1: Examples of electrochemical oxidative esterification of 4-methylbenzenethiol with various alcohols. Data sourced from wikipedia.orgcharite.de.

Continuous Flow and Reactor System Implementations in Thiol Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The implementation of continuous flow systems for thiol synthesis and modification reactions has demonstrated significant improvements in efficiency and control.

Flow reactors, typically consisting of pumps, reactor coils, and back-pressure regulators, allow for precise control over reaction parameters like residence time, temperature, and pressure. For thiol-related reactions, such as the thiol-ene reaction, microreactors have been shown to drastically reduce reaction times, achieving quantitative conversions in minutes. These systems are particularly advantageous for handling reactive intermediates and for optimizing reaction conditions rapidly.

3D-Printed Cellular Reactor Systems for High Conversion

The advent of 3D printing has opened new avenues for the fabrication of customized and highly efficient chemical reactors. For reactions involving thiols, such as thiol-ene and thiol-yne photopolymerizations, 3D printing is not only used to create complex objects from thiol-based resins but also to construct the reactors themselves.

3D-printed periodic open cellular structures (POCS), for instance, can be made from highly conductive materials and used as structured catalyst supports or heat-exchange elements within a reactor. This enhanced heat management is crucial for highly exothermic reactions, preventing the formation of hot spots and leading to higher conversions and selectivity. The regular geometry of these 3D-printed structures improves the effective thermal conductivity and heat transfer at the reactor wall, which are often limiting factors in traditional packed-bed reactors. Such systems hold promise for improving the efficiency of gas-phase or liquid-phase reactions in the synthesis of thiols and their derivatives.

Mechanistic Studies of 4-Methylbenzenethiolate Formation Reactions

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and developing new transformations. For many reactions involving thiols, radical intermediates play a crucial role.

Radical Processes in Thiol Synthesis

Thiyl radicals (RS•) are key intermediates in a wide array of chemical and biological processes. researchgate.net The sulfur-hydrogen bond in thiols like 4-methylbenzenethiol is relatively weak, making the homolytic cleavage to form a thiyl radical a facile process. researchgate.net This can be achieved through various methods, including photolysis, radiolysis, or reaction with a radical initiator. researchgate.net

In the context of synthesis, thiyl radicals are central to the anti-Markovnikov hydrothiolation of alkenes and alkynes, a powerful method for forming C-S bonds. The thiyl radical adds to the unsaturated bond, generating a carbon-centered radical which then abstracts a hydrogen atom from another thiol molecule, propagating a radical chain reaction.

Solvent Effects on Reaction Efficiency and Product Formation

The choice of solvent is a critical parameter in synthetic methodologies involving 4-methylbenzenethiolate sodium salt, profoundly influencing reaction rates, yields, and even the nature of the products formed. As an ionic salt, its solubility and the reactivity of the thiolate anion are highly dependent on the surrounding solvent medium. The effects can be broadly understood by classifying solvents based on their polarity and their ability to form hydrogen bonds.

The reactivity of the 4-methylbenzenethiolate anion as a nucleophile is significantly governed by solvent-ion interactions. Solvents that can effectively solvate the sodium cation (Na⁺) while leaving the thiolate anion (CH₃C₆H₄S⁻) relatively "bare" and unsolvated tend to enhance its nucleophilicity, leading to faster reaction rates. youtube.comlibretexts.org This is a key consideration in nucleophilic substitution reactions, such as Sₙ2 and SₙAr (Nucleophilic Aromatic Substitution), where the thiolate attacks an electrophilic center. libretexts.orgnih.gov

Polar Aprotic vs. Polar Protic Solvents

Research findings consistently demonstrate that polar aprotic solvents are generally superior for reactions involving anionic nucleophiles like 4-methylbenzenethiolate sodium salt. libretexts.orgpressbooks.pub

Polar Aprotic Solvents: This class includes solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and acetonitrile. pressbooks.pubacs.org They possess significant dipole moments to dissolve ionic species but lack acidic protons. pressbooks.pub Consequently, they can effectively solvate the sodium cation but interact only weakly with the thiolate anion. This leaves the anion highly reactive and available for nucleophilic attack, dramatically increasing reaction rates. youtube.comlibretexts.org For instance, in a classic comparison of an Sₙ2 reaction, changing the solvent from methanol (protic) to DMF (aprotic) can increase the reaction rate by several orders of magnitude. youtube.com

Polar Protic Solvents: This group includes water, methanol, and ethanol. These solvents have O-H or N-H bonds and can engage in hydrogen bonding. libretexts.org While they readily dissolve the salt, they strongly solvate both the cation and the anion. The hydrogen bonding between the solvent and the thiolate anion creates a "solvent cage," which stabilizes the nucleophile, thereby lowering its energy state and increasing the activation energy required for the reaction to proceed. youtube.comlibretexts.org This "encumbering" of the nucleophile results in significantly slower reaction rates compared to aprotic solvents. pressbooks.pub

Detailed Research Findings

The efficiency of a reaction is not only a matter of rate but also of final product yield. The choice of solvent can dictate the outcome of a reaction, particularly in competitive pathways. In nucleophilic aromatic substitution (SₙAr) reactions, where 4-methylbenzenethiolate is often used to displace a leaving group on an aromatic ring, the solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex). researchgate.net Aprotic solvents are known to stabilize this intermediate more effectively than protic solvents, thus favoring the forward reaction. researchgate.net

Studies on related SₙAr reactions provide clear evidence of the impact of solvent choice on product yield. While specific data for a single reaction with 4-methylbenzenethiolate across a wide solvent screen is dispersed, the general principles are well-established. For example, in the SₙAr-type cyanation of fluoroarenes, non-polar and less polar solvents like toluene (B28343) and cyclohexane (B81311) have been shown to provide high yields, sometimes superior to more traditional polar aprotic solvents like 1,4-dioxane. acs.org

The following table illustrates the typical effect of solvent choice on the relative rate of a bimolecular nucleophilic substitution (Sₙ2) reaction, demonstrating the principles that apply to reactions with 4-methylbenzenethiolate sodium salt.

Table 1: Relative Rate of an Sₙ2 Reaction in Various Solvents

| Solvent | Type | Dielectric Constant (ε) | Relative Rate |

|---|---|---|---|

| Methanol (CH₃OH) | Polar Protic | 33 | 1 |

| Water (H₂O) | Polar Protic | 80 | 7 |

| Ethanol (C₂H₅OH) | Polar Protic | 24 | 0.5 |

| Acetone (CH₃COCH₃) | Polar Aprotic | 21 | 500 |

| Acetonitrile (CH₃CN) | Polar Aprotic | 37 | 5,000 |

| Dimethylformamide (DMF) | Polar Aprotic | 37 | 28,000 |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 47 | 1,300,000 |

Data is illustrative for the reaction of azide (B81097) (N₃⁻) with 1-bromobutane (B133212) and demonstrates the general trend for anionic nucleophiles. The principle of enhanced reactivity in polar aprotic solvents is directly applicable.

Non-Polar Solvents and Mixed-Solvent Systems

Non-polar solvents like toluene, benzene (B151609), and hexane (B92381) are generally poor choices for reactions involving ionic salts due to their inability to dissolve the reactants. libretexts.org However, they are sometimes employed in SₙAr reactions, occasionally with additives of polar aprotic solvents to increase the reaction rate. acsgcipr.org

Mixed-solvent systems, such as a combination of dichlorobenzene and dimethyl sulfoxide, are also utilized to fine-tune solubility, reaction temperature, and ultimately the morphology and distribution of products, particularly in the synthesis of composite materials. acsgcipr.org The study of solute-solvent interactions in such binary mixtures can be complex due to the phenomenon of preferential solvation, where the solvent shell around the reacting species is richer in one of the solvent components. nih.gov

4 Methylbenzenethiolate in Advanced Organic Synthesis and Reaction Mechanisms

Nucleophilic Reactivity and Conjugate Additions

The thiolate anion of sodium 4-methylbenzenethiolate is a potent, soft nucleophile, predisposing it to participate in a variety of nucleophilic reactions. Its reactivity is particularly pronounced in conjugate addition reactions to electron-deficient systems.

Thiol-yne Reactions and Michael Additions to Activated Alkynes

The conjugate addition of thiols to activated alkynes, a type of Michael addition often referred to as a thiol-yne reaction, is a cornerstone of carbon-sulfur bond formation. Historically, the reaction of sodium thiophenolate with propiolates to form α,β-unsaturated esters was one of the first examples of a heteronucleophilic conjugate addition. nih.gov Sodium 4-methylbenzenethiolate (sodium p-toluenethiolate) readily undergoes this 1,4-conjugate addition to a range of activated alkynes, including propiolate esters and other acetylenic Michael acceptors. nih.govresearchgate.netnih.gov

These reactions are typically efficient, proceeding under mild conditions to afford vinyl sulfide (B99878) products. The reaction involves the attack of the 4-methylbenzenethiolate nucleophile on the electron-deficient β-carbon of the alkyne, leading to an allenic enolate intermediate which is then protonated to yield the final product. The high efficiency and modularity of this transformation have led to its classification as a "click" reaction in many contexts. nih.govresearchgate.netnih.gov

Table 1: Reaction of Sodium 4-Methylbenzenethiolate with Electrophilic Alkynes This table is based on data presented in historical chemical literature and is for illustrative purposes. nih.gov

| Electrophilic Alkyne | Solvent | Product(s) | Observations |

| Ethyl phenylpropiolate | Methanol (B129727) | (E/Z)-Ethyl 3-(p-tolylthio)-3-phenylacrylate | High yield, potential for exotherm |

| Methyl propiolate | Methanol | (E/Z)-Methyl 3-(p-tolylthio)acrylate | Isomerization can be influenced by base or heat |

| Propiolonitrile | Not specified | 3-(p-tolylthio)acrylonitrile | Susceptible to 1,4-conjugate addition |

Radical Processes and Cascade Cyclizations

Beyond its nucleophilic character, the corresponding sulfur radical derived from 4-methylbenzenethiol (B89573) can be generated and harnessed in powerful radical-mediated transformations. These reactions enable the construction of complex molecular architectures through carefully orchestrated cascade sequences.

Photoredox-Catalyzed Cascade Cyclizations Involving Sulfur Radicals

Visible-light photoredox catalysis has provided a powerful platform for the generation of radicals under mild conditions. The 4-methylphenylthiyl radical can be generated from 4-methylbenzenethiol and engaged in cascade cyclizations. For instance, a photoredox-induced cascade reaction between 1,6-enynes and thiols, including 4-methylbenzenethiol, allows for the synthesis of complex sulfur-containing polycyclic molecules. rsc.org The mechanism commences with the formation of the thiyl radical, which then adds to the alkyne moiety of the enyne. This is followed by a cascade cyclization involving the alkene portion to construct the polycyclic framework. rsc.org

In other examples, 4-methylthiophenol has been employed in the photoredox-catalyzed radical cyclization of unactivated alkene-substituted β-ketoesters. acs.orgnih.gov The thiophenol acts as a hydrogen atom transfer (HAT) agent in these transformations, facilitating the cyclization to form functionalized cyclopentanones. The efficiency of these reactions can be sensitive to the electronic and steric properties of the thiophenol used. acs.orgnih.gov

Homolytic S_H_i-type Substitution Mechanisms

Intramolecular homolytic substitution (S_H_i) is a type of radical reaction where a radical attacks an atom, leading to the cleavage of a bond and the formation of a new bond and a new radical. This mechanism has been identified in cascade reactions involving sulfur radicals. In some photoredox-catalyzed cascade cyclizations, the reaction pathway can culminate in a homolytic S_H_i-type substitution at the newly formed thioether unit. rsc.org This step involves the attack of a carbon-centered radical onto the sulfur atom, leading to the extrusion of a sulfur-based radical and the formation of the final cyclized product. This showcases a sophisticated use of the sulfur moiety, not just as a linking atom, but as a reactive handle for further transformation within a cascade sequence.

Chemoselective Transformations and Functional Group Compatibility

A key advantage of using 4-methylbenzenethiolate and its corresponding thiol in organic synthesis is the high degree of chemoselectivity often observed. The soft nature of the sulfur nucleophile allows it to react selectively with soft electrophiles, such as activated alkynes and alkenes, in the presence of harder electrophilic sites like carbonyls.

Chemoselectivity in Electrochemical Oxidative Esterification

A significant advancement in the synthesis of sulfinate esters has been the development of a nickel-catalyzed electrochemical oxidative esterification of thiols with alcohols. researchgate.netnih.gov This method provides a direct route to S-O bond formation. In a model reaction, 4-methylbenzenethiol was reacted with ethanol (B145695) in an undivided electrochemical cell. researchgate.net The success and efficiency of this transformation are highly dependent on the choice of catalyst and reaction conditions, highlighting the chemoselectivity of the system.

Initial screenings demonstrated that the choice of the nickel salt as a catalyst is crucial. For instance, using NiSO₄ as the catalyst in the presence of 2,2'-bipyridine (B1663995) as a ligand resulted in no reaction. researchgate.netnih.gov However, switching to NiCl₂·6H₂O under similar conditions afforded the desired ethyl 4-methylbenzenesulfinate (B2793641) in a 56% yield after 12 hours. researchgate.netnih.gov Optimal results were achieved with Ni(ClO₄)₂, which provided the highest yields. nih.gov

The chemoselectivity of this method was further highlighted in a competition experiment. When the electrochemical oxidative esterification of 4-methylbenzenethiol with ethanol was performed in the presence of 4-iodotoluene (B166478), no C-S cross-coupling product was observed. nih.gov The reaction exclusively yielded the sulfinate ester in 90% yield, demonstrating the system's high preference for S-O bond formation over potential C-S coupling pathways. nih.gov The optimal reaction conditions involve using Ni(ClO₄)₂ with a 2,2'-bipyridine ligand in acetonitrile, with a nickel foam cathode and a modified graphite (B72142) anode. nih.gov

Table 1: Screening of Reaction Conditions for the Oxidative Esterification of 4-Methylbenzenethiol with Ethanol researchgate.netnih.gov

| Entry | Catalyst | Ligand | Solvent | Anode/Cathode | Potential/Current | Time (h) | Yield (%) |

| 1 | NiSO₄ | 2,2'-bipyridine | Acetonitrile | Graphite/Ni foam | 5.0 V | 24 | 0 |

| 2 | NiCl₂·6H₂O | 2,2'-bipyridine | Acetonitrile | Graphite/Ni foam | 5.0 V | 12 | 56 |

| 3 | Ni(ClO₄)₂ | 2,2'-bipyridine | Acetonitrile | Graphite/Ni foam | 10 mA | 24 | 91 |

Rhodium-Catalyzed Deborylative Arylthiolation of Organoborons

The cross-coupling of organoboron compounds, such as boronic acids, with various partners is a cornerstone of modern synthesis, most famously exemplified by the palladium-catalyzed Suzuki-Miyaura reaction. Rhodium catalysts are also highly effective in mediating reactions with organoboron reagents, typically leading to the formation of new carbon-carbon bonds. nih.govelsevierpure.com These reactions generally proceed through a catalytic cycle involving transmetalation of an aryl group from the boron reagent to the rhodium center, followed by insertion or reductive elimination. nih.gov

However, the specific application of rhodium catalysis for the deborylative arylthiolation—the formation of a carbon-sulfur bond between an organoboron compound and a thiol like 4-methylbenzenethiol—is not a widely established transformation in the chemical literature. While C-S cross-coupling reactions are prevalent, they are typically catalyzed by other metals like palladium or copper.

The common reactivity pathway for rhodium with organoboron compounds involves the formation of aryl-rhodium intermediates that subsequently react with other carbon-based coupling partners like olefins or aldehydes. nih.govelsevierpure.com For instance, rhodium catalysts can facilitate the addition of arylboronic acids to aldehydes to form secondary alcohols. nih.gov The lack of prominent examples for a rhodium-catalyzed C-S coupling with organoborons suggests that this specific pathway may be less favorable compared to C-C coupling reactions or that the reductive elimination step to form the C-S bond is challenging for rhodium under typical conditions.

Role in Esterification and Alkylation Reactions

p-Toluenethiol in O-Alkylation Processes

p-Toluenethiol is a potent nucleophile and plays a significant role in reactions that functionalize alcohols, processes that are mechanistically related to O-alkylation (ether synthesis). A prime example is the Mitsunobu reaction, a powerful and versatile method for converting primary and secondary alcohols into a wide array of other functional groups with inversion of stereochemistry. organic-chemistry.orgnih.gov

The general mechanism of the Mitsunobu reaction involves the activation of an alcohol with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). organic-chemistry.orgyoutube.com This in-situ process transforms the alcohol's hydroxyl group into a good leaving group (an oxyphosphonium ion). organic-chemistry.org A suitable nucleophile can then displace this group via an Sₙ2 reaction.

While the Mitsunobu reaction is widely used for esterification (using a carboxylic acid as the nucleophile) and etherification (using a phenol (B47542) or another alcohol as the nucleophile), thiols are also excellent nucleophiles in this context. nih.govnih.gov When p-toluenethiol is used as the nucleophile, it attacks the activated alcohol, leading to the formation of a thioether. organic-chemistry.org This provides a reliable method for the S-alkylation of p-toluenethiol and the corresponding conversion of an alcohol to a thioether, proceeding with the characteristic inversion of configuration at the alcohol's stereocenter. organic-chemistry.orgnih.gov The reaction is sensitive to steric hindrance at the electrophilic carbon of the alcohol. nih.govbeilstein-journals.org

Table 2: General Reactants in the Mitsunobu Reaction for Thioether Formation

| Reactant 1 (Electrophile Precursor) | Reactant 2 (Nucleophile) | Reagents | Product |

| Primary or Secondary Alcohol | p-Toluenethiol | Triphenylphosphine, Diethyl azodicarboxylate (DEAD) | Alkyl p-tolyl thioether |

Coordination Chemistry and Catalytic Applications of 4 Methylbenzenethiolate Ligands

Thiolate Ligands in Transition Metal Complexation

The coordination of thiolate ligands to transition metals is a fundamental aspect of inorganic and bioinorganic chemistry. The nature of the sulfur donor atom dictates the characteristics of the resulting metal complexes, from the electronic structure to the crystalline architecture.

Electronic and Steric Properties of Aryl Thiolate Ligands

Aryl thiolate ligands, including 4-methylbenzenethiolate, are classified as soft Lewis bases according to Hard and Soft Acid and Base (HSAB) theory. wikipedia.org This softness, or high polarizability, leads to a strong preference for coordination with soft Lewis acids, such as late transition metals (e.g., Pd, Cu, Ni) and heavy metals (e.g., Hg, Cd, Pb). wikipedia.org

From an electronic standpoint, the thiolate sulfur atom acts as a potent π-donor, similar to an alkoxide. wikipedia.org This property has the effect of increasing electron density at the metal center. In 4-methylbenzenethiolate, the para-methyl group provides an additional modest electron-donating effect through induction and hyperconjugation, which can enhance the nucleophilicity of the complex. nih.gov However, studies on series of para-substituted arylthiolate complexes have shown that the electronic effects of para substituents often have a minimal spectroscopic impact, suggesting that steric factors can be more dominant in determining the coordination environment.

Sterically, 4-methylbenzenethiolate is considered a non-bulky ligand, as the methyl group is positioned away from the coordinating sulfur atom. This lack of ortho-substitution allows for the formation of sterically accessible metal centers and less constrained coordination geometries compared to more encumbered thiolates like 2,6-disubstituted aryl thiolates.

Properties of the 4-Methylbenzenethiolate Ligand

| Property | Description | Reference |

|---|---|---|

| HSAB Classification | Soft Lewis Base | wikipedia.org |

| Electronic Effect | π-donor; electron-donating para-methyl group | wikipedia.orgnih.gov |

| Steric Profile | Relatively non-bulky monodentate ligand | wikipedia.org |

| Typical Coordinating Metals | Soft acids (e.g., Pd, Ni, Cu, Cd) | wikipedia.org |

Metal-Thiolate Bond Characteristics

The bond between a transition metal and a thiolate ligand is a defining feature of these complexes, characterized primarily by its high degree of covalency. wikipedia.org This covalent nature arises from significant orbital interactions between the metal d-orbitals and the sulfur p-orbitals. The resulting metal-sulfur bond is remarkably stable, a property leveraged in various biological systems, where cysteine residues provide thiolate functionality to metalloenzymes like iron-sulfur proteins and blue copper proteins. wikipedia.org

The metal-thiolate bond can be terminal, involving one metal center, or bridging, where the sulfur atom links two or more metal centers. wikipedia.org As a terminal ligand, it is considered a one-electron donor in standard electron counting methods, while as a bridging ligand, it contributes three electrons. wikipedia.org The stability and prevalence of bridging modes are a consequence of the basicity of thiolate ligands.

Polyadamantanoid Crystal Structures of Metal Thiolates

A fascinating aspect of metal thiolate chemistry is the self-assembly of simple precursors into large, intricate, cage-like clusters. Specifically, complexes of divalent metals like cadmium(II) with aryl thiolates are known to form polyadamantanoid crystal structures. These structures are super-tetrahedra built from smaller adamantane-like cages, (M₄(SAr)₁₀)²⁻, which share vertices.

Research has explicitly demonstrated that cadmium 4-methylbenzenethiolate, [Cd(SC₆H₄Me)₂], crystallizes in a nonmolecular, polyadamantanoid framework. This structure is analogous to the frameworks of microporous aluminosilicates, highlighting the ability of this specific ligand to direct the formation of complex, extended solid-state architectures.

4-Methylbenzenethiolate in Homogeneous Catalysis

The strong, stable bond formed between thiolate ligands and transition metals presents both opportunities and challenges in homogeneous catalysis. While this bond can stabilize a catalytic species, it can also lead to catalyst inhibition, particularly in cross-coupling reactions.

Carbon-Sulfur Bond Activation and Hydrolysis

In the context of catalysis, the activation of a bond within a ligand is a key step. While the carbon-sulfur bond in aryl thioethers can be activated and cleaved by transition metal complexes, this typically occurs when the thioether is a substrate, not a persistent ligand on the catalyst. The C-S bond in a coordinated 4-methylbenzenethiolate ligand is generally robust.

However, research into the catalytic hydrolysis of thiolates (as substrates) has shown that binuclear cobalt and zinc complexes can mediate the hydrolytic C–S bond cleavage to produce the corresponding alcohol or phenol (B47542). chemrevlett.com These systems demonstrate the feasibility of catalytically transforming the thiolate functional group under specific conditions, proceeding through a metal-thiolate intermediate that facilitates the reaction with water. chemrevlett.com

Role in Asymmetric Hydrogenations and Cross-Couplings

The application of simple aryl thiolate ligands like 4-methylbenzenethiolate in mainstream catalytic reactions such as asymmetric hydrogenation and palladium-catalyzed cross-coupling is limited, but research in related areas reveals their potential.

Asymmetric Hydrogenations: Direct hydrogenation using H₂ with thiolate-ligated catalysts is not common. However, a closely related and highly relevant field is the catalytic hydrosilylation of ketones and imines, which, after a subsequent hydrolysis step, achieves the net hydrogenation of the substrate. A recent review highlights that transition metal thiolate complexes, particularly those of group 10 metals (Ni, Pd, Pt) with pincer ligands, are exceptionally active catalysts for the hydroboration and hydrosilylation of C=O and C=N bonds. nih.gov It was demonstrated that in many cases, the thiolate complexes are far more active than the corresponding metal hydride complexes, which are more traditionally used. nih.gov This positions metal thiolate complexes as highly promising catalysts for reductive transformations that are mechanistically related to hydrogenation.

Catalytic Activity of Thiolate vs. Hydride Complexes nih.gov

| Reaction Type | Catalyst Type | Relative Activity | Significance |

|---|---|---|---|

| Hydroboration of C=O / C=N | Transition Metal Thiolate | High | Thiolate complexes show greater or comparable activity to traditional hydride catalysts in these reductive transformations. |

| Hydrosilylation of C=O / C=N | Transition Metal Thiolate | Very High |

Cross-Couplings: In the realm of palladium-catalyzed cross-coupling reactions, thiolates are widely regarded as catalyst inhibitors. acs.org The strong binding affinity of the soft sulfur donor for the soft palladium center can lead to the formation of stable, off-cycle Pd-thiolate species that are catalytically inactive. This deactivation pathway is a primary reason why simple, monodentate ligands like 4-methylbenzenethiolate are generally avoided in these reactions. acs.org Research in this area has consequently focused on developing catalyst systems, often using bulky phosphine (B1218219) ligands, that are resistant to poisoning by sulfur compounds or on using protected thiol precursors that release the thiolate in situ. chemrevlett.comacs.org Therefore, the primary role of 4-methylbenzenethiol (B89573) in this field is as a coupling partner (reagent) rather than as a component of the catalyst itself. nih.govresearchgate.net

Mechanistic Insights into Thiolate-Mediated Catalysis

Thiolate ligands are known to participate in catalytic cycles that involve the formation of metal-carbene intermediates. These intermediates are highly reactive species that can undergo insertion into various bonds, including C-H and S-H bonds. nih.govnih.govrsc.org The general mechanism often involves the in-situ generation of a metal carbene from a precursor like a diazo compound. nih.govlibretexts.org This is followed by a nucleophilic attack of a substrate on the carbene carbon. nih.govnih.gov

In the context of thiolate-mediated catalysis, the thiolate ligand itself can act as a nucleophile. youtube.com For instance, in reactions involving metal-thiolate complexes and alkylating agents, the thiolate sulfur attacks the electrophilic carbon, leading to the formation of a new carbon-sulfur bond. nih.gov The rate of this nucleophilic attack is influenced by the electronic structure of the metal-thiolate complex. nih.gov Density functional theory (DFT) calculations have shown that factors like filled/filled orbital repulsions and the ionicity of the metal-thiolate bond can significantly impact the reaction rate. nih.gov

A proposed mechanism for carbene S-H insertion reactions catalyzed by engineered myoglobin (B1173299) involves the nucleophilic attack of the thiol on a heme-bound carbene intermediate, which leads to the formation of a sulfonium (B1226848) ylide. nih.gov Subsequent proton transfer then yields the final thioether product. nih.gov

| Metal Center (M) in [L8py2M(S-C6H4-p-CH3)]+ | Second-Order Rate Constant (k2) for reaction with Benzyl (B1604629) Bromide | Activation Enthalpy (ΔH‡) (kJ mol−1) | Activation Entropy (ΔS‡) (J mol−1 K−1) |

|---|---|---|---|

| Fe | ~10 times smaller than Ni and Zn | - | - |

| Co | ~10 times smaller than Ni and Zn | 45(2) | -144(6) |

| Ni | ~10 times larger than Fe and Co | 43(3) | -134(8) |

| Zn | ~10 times larger than Fe and Co | - | - |

This table summarizes the kinetic data for the reaction of various metal-p-toluenethiolate complexes with benzyl bromide, highlighting the influence of the metal center on the nucleophilic reactivity of the thiolate ligand. nih.gov

The second coordination sphere, which encompasses the ligands and solvent molecules not directly bonded to the metal center, can exert significant influence on the catalytic activity of a metal complex. nih.govnih.govnih.gov These non-covalent interactions, including hydrogen bonding, can modulate the electronic properties of the primary coordination sphere and stabilize transition states. nih.govrsc.orgnih.gov

Hydrogen bonding involving thiolate ligands is a crucial factor in both enzymatic and synthetic catalysis. rsc.orgnih.govnih.gov In metalloenzymes, hydrogen bonds to a cysteine thiolate ligand can tune the Fe-S bond strength and affect the stability of the thiolate coordination. nih.gov This, in turn, influences the enzyme's function. nih.gov For example, in some heme-thiolate proteins, hydrogen bonding differentiates between catalytic and sensory functions. nih.gov

In synthetic systems, intramolecular hydrogen bonding within a thiolate ligand can influence the redox properties of the metal center. nih.gov Studies on dioxo-molybdenum(VI) complexes with thiophenolato ligands have shown that the presence and strength of an NH⋯S hydrogen bond can modulate the Mo(VI)/Mo(V) redox potential. nih.gov Similarly, in iron-thiolate complexes, hydrogen bonding can affect the kinetics of dioxygen binding by influencing the ability of the thiolate sulfur to stabilize the transition state. rsc.org

The second coordination sphere can also impact substrate specificity and reactivity. nih.gov In thiol dioxygenases, the secondary coordination sphere plays a key role in tailoring the enzyme for its specific substrate. nih.gov In manganese-based CO2 reduction electrocatalysts, functional groups in the second coordination sphere that can participate in hydrogen bonding have been shown to influence product selectivity. rsc.org

| Complex/System | Observed Effect of Hydrogen Bonding/Second Coordination Sphere | Key Finding |

|---|---|---|

| [FeII(S2Me2N3(Pr,Pr))] + O2 | Hydrogen bonding in methanol (B129727) increases the kinetic barrier to O2 binding by 10 kJ mol−1 compared to tetrahydrofuran. rsc.org | H-bonding decreases the thiolate's ability to stabilize the transition state. rsc.org |

| Dioxo-MoVI complexes with thiophenolato ligands | Intramolecular NH⋯S hydrogen bonding modulates the MoVI/MoV redox potential. nih.gov | Second coordination sphere interactions can tune electronic properties. nih.gov |

| Heme-thiolate proteins (e.g., CooA) | The strength of hydrogen bonding to the axial cysteine thiolate ligand differs between catalytic and sensory proteins. nih.gov | H-bonding is a key differentiator of function in heme-thiolate proteins. nih.gov |

| Manganese bipyridyl CO2 reduction electrocatalysts | Second coordination sphere H-bonding influences CO vs. HCO2− product selectivity. rsc.org | Distal functional groups can control catalytic pathways. rsc.org |

This table provides examples of how second coordination sphere effects and hydrogen bonding influence the reactivity and properties of metal-thiolate complexes in catalytic processes.

Surface Science and Self Assembled Monolayers Sams of 4 Methylbenzenethiolate

Fundamental Principles of SAM Formation on Metallic Substrates

The formation of 4-methylbenzenethiolate SAMs is a spontaneous process driven by the strong affinity of sulfur for certain metals, most notably gold. This process involves the chemisorption of the thiolate onto the substrate, leading to a highly ordered molecular layer.

The adsorption of 4-methylbenzenethiolate onto a gold surface, particularly the crystallographically defined Au(111) surface, is a well-studied model system. The process begins with the cleavage of the S-H bond in the parent thiol (4-methylbenzenethiol), or the dissociation of the sodium salt, to form a thiolate. This thiolate then forms a strong covalent bond between the sulfur atom and the gold surface atoms. nih.govrsc.org

This chemisorption is a robust process that leads to the formation of a stable monolayer. nih.gov The binding of aromatic thiols, such as 4-methylbenzenethiolate, is noted to be influenced by van der Waals interactions, which affect the adsorption configuration and energy. nwpu.edu.cn The mobility of thiolate species on the gold surface, which can involve movement across the surface or desorption and re-adsorption, is a key factor in the self-assembly process that leads to ordered domains. rsc.org The initial stages of SAM formation are highly dependent on the availability of gold adatoms and surface defects like edges and holes. rsc.org

First-principles calculations have shown that with increasing molecular coverage on the Au(111) surface, the adsorption energies for 4-methylbenzenethiol (B89573) tend to decrease. nwpu.edu.cn

Under certain electrochemical conditions, the formation of a SAM can proceed via a mechanism involving the electrospreading of physisorbed micelles. acs.org In an aqueous alkaline electrolyte, a two-step mechanism has been described for the reductive desorption and oxidative redeposition of thiol monolayers. acs.org

The initial step in reductive desorption involves the reduction of the chemisorbed thiolates, which then remain physically adsorbed (physisorbed) on the surface with only minor changes in molecular orientation. acs.org At more negative potentials, a second reduction step occurs, leading to the formation of physisorbed thiolate micelles on the electrode surface. acs.orgresearchgate.net This process is associated with a capacitive current and a significant reorientation of the molecules. acs.org During a subsequent positive-going potential scan, these physisorbed micelles can be oxidatively redeposited to reform the chemisorbed monolayer, a process termed electrospreading. acs.org

Structural Dynamics and Phase Behavior of 4-Methylbenzenethiolate SAMs

The structure of 4-methylbenzenethiolate SAMs is not static; it is highly sensitive to the electrochemical environment, particularly the applied electrode potential. This leads to complex phase behavior and dynamic structural transformations.

In-situ scanning tunneling microscopy (STM) studies have revealed that 4-methylbenzenethiolate SAMs on Au(111) can exist in multiple phases within an electrochemical environment. acs.org These phases include ordered domains (α-phase) and patches of aggregated molecules (β-phase). acs.org

The application of an electrical potential can induce transitions between these phases. At potentials positive of 0.3 V (vs. SCE), which is near the potential of zero charge for Au(111), a process of Ostwald ripening is observed for the α-phase domains. acs.org Furthermore, the aggregated β-phase patches can be annealed by the potential to form a more structured β'-phase. acs.org

A particularly notable transformation occurs at potentials negative of 0.3 V (vs. SCE), where the SAM structure can convert to a new, topographically higher γ-phase. acs.org This transformation to the γ-phase is considered a tip-enhanced structural change and is linked to the weaker binding of the thiol to the gold surface at potentials negative of the point of zero charge. acs.org This process is reversible; stepping the potential back to a more positive value (e.g., 0.4 V vs. SCE) causes the γ-phase to transform back to the α-phase. acs.org

Table 1: Potential-Induced Phases of 4-Methylbenzenethiolate SAMs on Au(111)

| Phase | Description | Condition |

| α-phase | Ordered molecular domains. | Baseline ordered structure. |

| β-phase | Aggregated molecular patches. | Coexists with α-phase. |

| β'-phase | Structured phase formed from β-phase. | Annealed at potentials positive of 0.3 V vs. SCE. acs.org |

| γ-phase | Densely packed, elevated structure. | Forms at potentials negative of 0.3 V vs. SCE. acs.org |

For aromatic thiols, the tilting of the molecule with respect to the surface normal is a key structural parameter. Density functional theory (DFT) studies on 4-methylbenzenethiol show that the tilt angle decreases as the surface coverage increases. nwpu.edu.cn This indicates that intermolecular interactions play a significant role in driving the molecules towards a more upright orientation in a densely packed monolayer. These van der Waals interactions are crucial for stabilizing the adsorbed molecules. nwpu.edu.cnconicet.gov.ar The final packing density and arrangement can be described by specific lattice structures, which have been observed for similar aromatic thiols on Au(111). conicet.gov.ar

Interfacial Engineering and Device Applications

The ability to precisely control the structure and properties of 4-methylbenzenethiolate SAMs makes them valuable components for interfacial engineering. By modifying a substrate surface with this monolayer, its chemical and physical properties, such as surface energy and electronic characteristics, can be finely tuned.

This capability is particularly relevant in the field of molecular electronics, where SAMs can act as the active component in electronic devices. nih.gov 4-methylbenzenethiol has been studied as the molecular layer in metal-molecule-metal junctions. For example, its electrical characteristics have been compared with other benzene-based thiols in devices utilizing multilayer graphene as the top electrode. Such research is fundamental to understanding charge transport through single molecular layers, a key challenge in the development of molecular-scale electronic components. The application of an electrical potential offers a method to control the adsorption rate and other properties of the monolayer, providing another degree of freedom in the fabrication of these devices. nih.gov

Modification of Metal-Semiconductor Contacts in Thin Film Transistors (TFTs)

The performance of organic thin-film transistors (OTFTs) is critically dependent on the efficiency of charge injection from the metal electrodes (source and drain) into the organic semiconductor (OSC) layer. A significant energy barrier at the metal-semiconductor interface can impede this process, leading to high contact resistance and poor device performance. The introduction of a SAM at this interface is a strategic approach to minimize this barrier. rsc.org

By functionalizing gold electrodes with thiol-based SAMs, it is possible to tune the work function of the metal. sigmaaldrich.com This modification helps to better align the energy levels of the electrode with the frontier molecular orbitals (HOMO or LUMO) of the semiconductor, thereby facilitating more efficient hole or electron injection. rsc.org For instance, in pentacene-based OTFTs, modifying gold electrodes can lead to enhanced performance. While some studies have shown that performance improvements can be attributed to morphological changes in the semiconductor film induced by the SAM, others have provided clear evidence of modified charge injection and reduced contact resistance. rsc.org The use of SAMs can lead to vast improvements in key transistor parameters such as the subthreshold slope and threshold voltage, which is consistent with a reduced density of charge-trapping states at the semiconductor-dielectric interface.

Control of Work Function and Grain Size in Organic Semiconductor Devices

The modification of surfaces with 4-methylbenzenethiolate SAMs provides a powerful method for controlling two critical parameters in organic electronic devices: the work function of the electrodes and the grain size of the semiconductor film.

Work Function Control: The work function of a metal, such as gold, can be systematically tuned by the formation of a SAM on its surface. This tuning arises from the collective dipole moment of the assembled molecules. For 4-methylbenzenethiolate, the molecule possesses a dipole moment that, when arranged in an ordered monolayer, creates an electrostatic potential drop across the SAM, altering the effective work function of the underlying metal. This precise control over the work function is essential for optimizing the energy level alignment at metal-semiconductor interfaces, thereby reducing the charge injection barrier. rsc.org Studies on various thiol SAMs have demonstrated that the direction and magnitude of the work function shift depend on the molecular structure.

Spectroscopic Characterization of 4-Methylbenzenethiolate SAMs

Spectroscopic techniques are indispensable for confirming the formation and characterizing the structure of 4-methylbenzenethiolate SAMs on metal surfaces. Methods like SERS, XPS, and FTIR provide detailed information on the molecular orientation, chemical bonding, and enhancement mechanisms at the interface.

Surface-Enhanced Raman Scattering (SERS) Studies and Chemical Enhancement Factors

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique capable of detecting even single molecules adsorbed on nanostructured metal surfaces. nih.govyoutube.com The massive signal amplification in SERS, with enhancement factors (EFs) reaching up to 10¹¹, arises from two primary mechanisms: an electromagnetic effect and a chemical effect. upc.eduyoutube.com The electromagnetic enhancement originates from the excitation of localized surface plasmons on the metal substrate, while the chemical enhancement involves a charge-transfer process between the analyte and the metal. youtube.comacs.org

Table 1: Key SERS Vibrational Modes for 4-Methylbenzenethiolate

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~215 | Ag-N stretching (for analogous molecules) nih.gov |

| ~1000 | Ring breathing mode |

| ~1080 | C-S stretching, C-H in-plane bending |

Note: Peak positions can vary slightly depending on the substrate and experimental conditions.

X-ray Photoelectron Spectroscopy (XPS) and Fourier Transform Infrared Spectroscopy (FTIR) for Chemical Bonding State Confirmation

X-ray Photoelectron Spectroscopy (XPS) and Fourier Transform Infrared Spectroscopy (FTIR) are powerful surface analysis techniques used to verify the chemical state and structural organization of 4-methylbenzenethiolate SAMs.

XPS Analysis: XPS provides direct evidence of the chemical bond formation between the thiol and the gold surface. The analysis focuses on the core-level binding energies of the constituent elements, particularly sulfur. When 4-methylbenzenethiol chemisorbs on gold, it typically loses the hydrogen atom from the sulfhydryl (-SH) group to form a gold-thiolate (Au-S-R) bond. chemrxiv.org This change in the chemical environment of the sulfur atom is detectable in the XPS spectrum. The S 2p core-level spectrum for a thiolate SAM on gold shows characteristic peaks at binding energies lower than those for a free or physisorbed thiol. chemrxiv.org This allows for the unambiguous confirmation of a covalent Au-S bond. chemrxiv.orgresearchgate.net

Table 2: Representative XPS Binding Energies for Thiolate SAMs on Gold

| Core Level | Binding Energy (eV) | Inferred Chemical State |

|---|---|---|

| S 2p₃/₂ | ~162.0 | Gold-thiolate bond (chemisorbed) |

| S 2p₃/₂ | >163.5 | Free or physisorbed thiol (-SH) |

| Au 4f₇/₂ | ~84.0 | Metallic Gold |

| C 1s | ~284.8 | Aromatic/Aliphatic Carbon |

Note: Values are approximate and can shift slightly based on instrumentation and sample preparation. chemrxiv.orgresearchgate.netmdpi.com

FTIR Analysis: FTIR spectroscopy probes the vibrational modes of the molecules within the SAM. youtube.commdpi.com By analyzing the position and intensity of absorption bands corresponding to the benzene (B151609) ring and the methyl group, information about the packing density and average molecular orientation can be obtained. researchgate.net For instance, the frequencies of the symmetric and asymmetric C-H stretching modes of the methyl group are sensitive to the local environment and can indicate the degree of order within the monolayer. FTIR is a non-destructive technique that complements XPS by providing structural information about the organic part of the monolayer. youtube.comresearchgate.net

Computational and Theoretical Investigations of 4 Methylbenzenethiolate Systems

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical modeling serves as a powerful tool to elucidate the electronic structure and predict the reactivity of 4-methylbenzenethiolate. These theoretical explorations are crucial for understanding interactions at the nanoscale.

Density Functional Theory (DFT) for Molecular and Interfacial Properties

Density Functional Theory (DFT) is a prominent computational method used to investigate the properties of 4-methylbenzenethiolate and its interactions with various surfaces. DFT calculations are instrumental in determining the adsorption geometry and electronic structure of molecules like benzenethiolate (B8638828) on gold (Au(111)) surfaces, both at low coverage and in self-assembled monolayers (SAMs). researchgate.net For instance, first-principles total-energy calculations based on DFT, often using the generalized gradient approximation (GGA), help in understanding the adsorption behavior and excited states of such compounds on nanoparticle surfaces. researchgate.net

Computational studies employing DFT can model the adsorption of aromatic thiols, such as p-aminothiophenol (a molecule with a similar thiol-aromatic structure), on gold nanoparticles. researchgate.net These models, where the S-H bond is replaced by an S-Au bond, allow for a more accurate description of vibrational modes and electronic levels of the adsorbed molecule. researchgate.net The strong covalent character of the S-Au bond is indicated by a significant concentration of electron density between the sulfur and gold atoms. researchgate.net The choice between a periodic boundary condition (PBC) model and a cluster model in DFT calculations depends on the specific properties being investigated, with cluster models often favored for their accuracy in describing local binding interactions. berkeley.edu

The application of DFT extends to predicting the reactivity of thiols. By calculating thermodynamic and global reactivity descriptors, the chemical behavior of thiol-containing molecules can be comparatively analyzed. nih.gov These calculations can reveal how structural modifications, such as the presence of a double bond or aryl substituents, influence the antiradical activity of the thiol group. nih.gov

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the Lewis-like molecular bonding pattern. wisc.edu It transforms the complex many-electron wavefunction into localized one-center (lone pairs) and two-center (bonds) units, which align with classical Lewis structure concepts. wisc.eduuni-muenchen.de This analysis is crucial for understanding charge delocalization, which refers to the distribution of electron density over several atoms in a molecule. researchgate.net

Prediction of Spectroscopic Properties

Computational methods are also employed to predict the spectroscopic properties of molecules like 4-methylbenzenethiolate, providing a theoretical basis for the interpretation of experimental spectra.

Theoretical Vibrational Frequencies (FT-IR and Raman)

Theoretical calculations, particularly using DFT methods, are widely used to predict the vibrational frequencies of molecules, which correspond to the peaks observed in Fourier-transform infrared (FT-IR) and Raman spectra. scirp.orgnih.gov By calculating the vibrational frequencies of an optimized molecular structure, a theoretical spectrum can be generated. scirp.org These calculated frequencies are often scaled to improve agreement with experimental data. nih.gov

The assignment of specific vibrational modes to the observed spectral bands is a key outcome of these theoretical studies. nih.govnist.gov This is often achieved through a total energy distribution (TED) analysis, which quantifies the contribution of different internal coordinates (like bond stretching or angle bending) to each vibrational mode. nih.gov For aromatic compounds, characteristic group vibrations, such as C-H stretching and C=C stretching of the benzene (B151609) ring, can be identified and assigned. scirp.orgsu.se For instance, in substituted benzenes, C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. scirp.org The agreement between calculated and experimental spectra validates the computational model and provides a detailed understanding of the molecule's vibrational behavior. nih.govtsijournals.com

Electronic Spectra and Molecular Orbital Contributions

The electronic absorption spectra of molecules, typically measured by UV-Vis spectroscopy, can also be predicted using computational methods, most notably Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net TD-DFT calculations can determine the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in the experimental spectrum. nih.gov

Thermodynamic and Kinetic Modeling of Thiolate Reactions

Computational modeling is a valuable tool for investigating the thermodynamics and kinetics of reactions involving thiolates. These models can predict reaction pathways, activation energies, and rate constants, providing a molecular-level understanding of reaction mechanisms.

Thermodynamic modeling often involves calculating the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for a reaction. nih.gov These values determine the spontaneity and equilibrium position of the reaction. For instance, the bond dissociation enthalpy (BDE) of the S-H bond in thiols is a key thermodynamic descriptor related to their antiradical activity. nih.gov

Kinetic modeling focuses on the energy barriers (activation energies) that must be overcome for a reaction to proceed. nih.gov By calculating the structures of transition states and their corresponding energies, activation barriers can be determined. mdpi.com These barriers are then used to predict reaction rate constants. nih.gov For example, computational studies on the thiol-ene click chemistry have used electronic structure calculations to determine the activation barriers for the propagation and chain-transfer steps of the reaction mechanism. nih.gov Similarly, the kinetics of reactions between quinones and thiols have been investigated to determine rate constants and understand the factors influencing reactivity. researchgate.net In some cases, computational models can predict how factors like pH affect reaction kinetics by influencing the concentration of reactive species like the thiolate anion. uni-saarland.de Furthermore, predictive models can be developed by correlating computed parameters, such as LUMO energy or Hammett-type substituent constants, with experimentally measured reaction rates. chemrxiv.org

Biological and Biomedical Research Applications of 4 Methylbenzenethiolate

Probing Thiol-Containing Biomolecules and Enzyme Mechanisms

The reactivity of the thiol group (-SH) in 4-methylbenzenethiol (B89573) makes it a valuable tool for studying biological molecules and processes. Its structural similarity to naturally occurring thiols allows it to be used as a probe to investigate the active sites and catalytic mechanisms of enzymes that interact with thiol-containing substrates. The thiol group's ability to form covalent bonds is fundamental to its role in these investigations. This reactivity is analogous to the behavior of other thiols in biochemical contexts, such as the formation of disulfide bonds, which are crucial for protein folding and stability. Derivatives of 4-methylbenzenethiol have been synthesized to study their inhibitory effects on various enzymes, providing insights into enzyme function and potential therapeutic applications.

Adduct Formation in Biological Systems (e.g., Mycotoxin Conjugation with Patulin)

4-Methylbenzenethiolate, the sodium salt of 4-methylbenzenethiol, has been instrumental in studying the reactions of the mycotoxin patulin (B190374). Patulin, a toxic metabolite produced by certain fungi, is known to react with thiol-containing compounds. Research has shown that 4-methylbenzenethiolate reacts with patulin to form adducts. nih.gov This reactivity is significant because the toxic effects of patulin are believed to stem from its ability to form covalent bonds with essential cellular thiols. nih.gov

In one study, the reaction of patulin with sodium 4-methylbenzenethiolate in a phosphate (B84403) buffer solution resulted in the formation of a di-thiol adduct as the primary product. nih.gov This reaction is rapid and proceeds with a high yield, highlighting the nucleophilic nature of the thiolate. The formation of these adducts is a key area of research for developing methods to detect and potentially neutralize patulin in food products. nih.govcsic.es The reaction involves the incorporation of two molecules of the thiol into the patulin structure, opening up the mycotoxin's lactone ring and forming a new molecule with a free carboxylic acid group. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Key Reaction Conditions | Major Product | Reference |

| Patulin | Sodium 4-methylbenzenethiolate | 100 mM Sodium Phosphate Buffer (pH 7.4), Room Temperature | (Z)-6-Hydroxy-4-oxo-5-(p-tolylthio)-3-((p-tolylthio)methylene)hexanoic acid (Adduct I) | nih.gov |

| Patulin | Sodium 4-bromobenzenethiolate | 100 mM Sodium Phosphate Buffer (pH 7.4), 0 °C, 20 min | (Z)-5-((4-bromophenyl)thio)-3-(((4-bromophenyl)thio)methylene)-6-hydroxy-4-oxohexanoic acid (adduct V) | nih.gov |

This table summarizes the formation of adducts between patulin and different thiolates, including 4-methylbenzenethiolate.

Surface Functionalization for Biomaterial Interfaces (e.g., Neuronal Cell Growth on SAMs)

The ability of thiols to form self-assembled monolayers (SAMs) on metal surfaces has led to their use in creating functionalized biomaterial interfaces. rsc.org These surfaces can be tailored to control the interactions between the material and biological systems, such as cells and proteins. kuleuven.bekuleuven.benih.gov This is a critical aspect in the development of medical devices and implants to ensure biocompatibility and promote desired biological responses. kuleuven.benih.govbiorxiv.org

In the context of neuronal cell growth, SAMs of thiol-containing molecules have been used to investigate how surface chemistry influences neuronal attachment and development. For instance, studies using cysteine, a thiol-containing amino acid, have shown that the chirality of the molecule on the surface can significantly affect neuronal growth. nih.gov Neurons grown on surfaces with L-cysteine showed reduced growth and degeneration compared to those on D-cysteine surfaces, demonstrating the high chiral sensitivity of neuronal cells. nih.gov

While direct studies using 4-methylbenzenethiol for neuronal growth on SAMs are not prevalent in the provided search results, the principle of using thiol-based SAMs to control cellular interactions is well-established. For example, gold-coated microelectrode arrays functionalized with alkanethiol SAMs have been used to control the geometry of hippocampal neuronal networks. nih.gov This technique allows for the precise patterning of neuronal circuits, which is valuable for basic neuroscience research and applications like neural prostheses. nih.gov The versatility of thiol chemistry allows for the attachment of various biomolecules to the surface, opening up possibilities for creating complex and bioactive interfaces for a wide range of biomedical applications. nih.govbiorxiv.org

Potential as a Component in Cancer Therapeutic Agents

While direct research on 4-methylbenzenethiol sodium salt as a primary cancer therapeutic agent is limited in the provided results, related compounds and general principles in cancer therapy offer some context for its potential. The strategy of targeting specific molecules and pathways involved in cancer growth is a cornerstone of modern oncology. nih.gov

One area of interest is the tumor microenvironment, which plays a crucial role in cancer progression. For instance, the compound 4-methylumbelliferone (B1674119) (4-MU), a derivative of coumarin, has been investigated for its anticancer properties. nih.gov 4-MU inhibits the synthesis of hyaluronan, a component of the extracellular matrix, thereby affecting tumor cell proliferation, migration, and invasion. nih.gov This demonstrates the potential of small molecules that can modulate the tumor microenvironment as therapeutic agents.

Although not directly related to 4-methylbenzenethiol, the development of multi-target drugs that can interfere with several cancer-promoting pathways is a promising area of research. nih.gov The reactivity of the thiol group in 4-methylbenzenethiol could potentially be exploited in the design of such agents, for example, by acting as a targeting moiety or by participating in reactions within the tumor microenvironment. However, further research is needed to explore any direct anticancer activities of 4-methylbenzenethiol or its derivatives.

Future Directions and Interdisciplinary Research Opportunities

Development of Novel Catalytic Systems with Tuned Thiolate Ligands

The electron-donating nature of thiolate ligands, such as the 4-methylbenzenethiolate anion derived from its sodium salt, plays a crucial role in activating metal centers in catalysts. nih.gov Future research will likely focus on designing and synthesizing novel catalytic systems where the electronic and steric properties of the thiolate ligand are precisely tuned to enhance catalytic activity and selectivity. By modifying the aromatic ring of the 4-methylbenzenethiolate ligand, researchers can influence the electron density at the metal center, thereby controlling the catalytic cycle. This approach holds promise for a wide range of catalytic reactions, including hydroboration and other organic transformations. nih.gov The development of such "designer" catalysts could lead to more efficient and sustainable chemical processes.

Advanced Materials Design for Optoelectronics, Sensing, and Organic Electronics

The interaction between thiols and metal surfaces is a cornerstone of nanotechnology and materials science. 4-Methylbenzenethiol (B89573) and its sodium salt are ideal candidates for the formation of self-assembled monolayers (SAMs) on metal substrates, which are critical for the development of advanced electronic and optoelectronic devices. Future research will explore the use of 4-methylbenzenethiolate-based SAMs in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and novel sensing platforms. nih.gov The ability to tailor the interface properties between the organic semiconductor and the metal electrode using these thiolate ligands can significantly improve device performance. Furthermore, the development of fluorescent probes incorporating the 4-methylbenzenethiol moiety for the detection of specific analytes is a promising area of research. nih.govnih.gov A recent study detailed a fluorescent probe for detecting 4-methylbenzenethiol with high selectivity and a low detection limit. nih.gov

Integration in Complex Biological Probes and Therapeutics